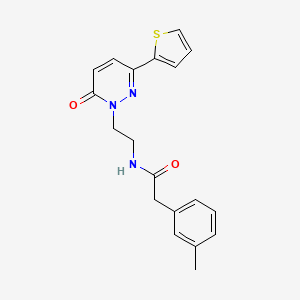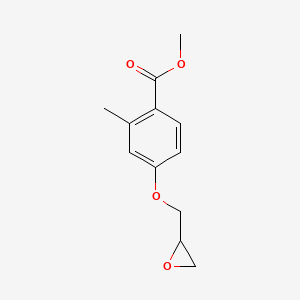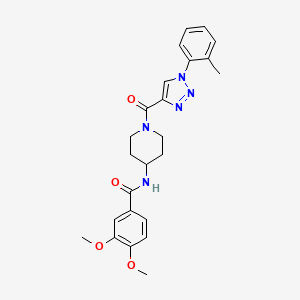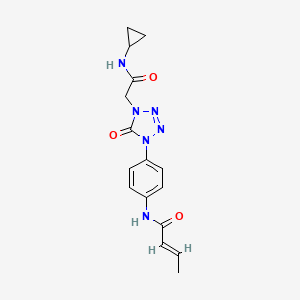
2,4,6-Tris(4-methylphenyl)-1,3,5-triazine
Overview
Description
Molecular Structure Analysis
The molecule consists of a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. Attached to each nitrogen atom is a 4-methylphenyl group .Chemical Reactions Analysis
Triazines are known to undergo reactions with amines, alcohols, and thiols. They can also participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. For instance, the presence of the 4-methylphenyl groups could influence the compound’s solubility, melting point, and reactivity .Scientific Research Applications
Pharmaceutical and Material Industries Applications
1,3,5-Triazine derivatives, including 2,4,6-trisubstituted variants, are pivotal in pharmaceutical, material, and agrochemical industries. Their use in creating small-molecule libraries has been instrumental in developing selective and potent chemical probes for various protein families. The structural symmetry and functionalization ease of the 1,3,5-triazine core enhance its utility in generating diverse molecular libraries through both solid-phase and solution-phase synthetic routes (Banerjee, Brown, & Weerapana, 2013).
Dendrimeric Melamine Cored Complexes
Dendrimeric melamine cored complexes utilizing 2,4,6-trisubstituted 1,3,5-triazines have been synthesized. These compounds show interesting magnetic behaviors and are characterized using various analytical techniques. Their synthesis demonstrates the versatility of triazine derivatives in creating structurally complex molecules with potential applications in materials science (Uysal & Koç, 2010).
Host Frameworks for Nanoarchitecture
2,4,6-Tris(4-halophenoxy)-1,3,5-triazine derivatives have been used to self-assemble hexagonal open frameworks. These frameworks are stabilized by weak intermolecular interactions, showcasing the potential of 1,3,5-triazine derivatives in the field of crystal engineering and nanoarchitecture. Such structures are relevant for applications in materials science, particularly in the development of new materials with unique physical properties (Saha et al., 2005).
Recyclable Hypervalent Iodine(III) Reagent
2,4,6-Tris[(4-dichloroiodo)phenoxy)]-1,3,5-triazine serves as a recyclable hypervalent iodine(III) reagent for chlorination and oxidation reactions. Its synthesis and application demonstrate the role of triazine derivatives in organic synthesis, particularly in the development of environmentally benign and sustainable chemical processes (Thorat, Bhong, & Karade, 2013).
Organic Electrophosphorescent Diodes
1,3,5-Triazine derivatives, specifically 2,4,6-tris(diarylamino)-1,3,5-triazines, have been utilized in creating high-efficiency electrophosphorescent (EP) organic light-emitting diodes (OLEDs). Their electron transport properties make them suitable as host materials for phosphorescent emitters, contributing significantly to the advancement of OLED technology (Inomata et al., 2004).
Mechanism of Action
Target of Action
Triazine compounds are known for their wide range of applications, including as herbicides and polymer photostabilisers . Some 1,3,5-triazines display important biological properties and are used clinically due to their antitumor properties .
Mode of Action
It’s known that triazine compounds can undergo sequential nucleophilic substitution of the c-cl bond by c-o, c-n, and c-s bonds . This suggests that 2,4,6-Tri-p-tolyl-1,3,5-triazine may interact with its targets through similar mechanisms.
Pharmacokinetics
The compound has a molecular weight of 35144400 , which suggests it may have suitable properties for bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,4,6-Tri-p-tolyl-1,3,5-triazine. It’s worth noting that the compound has a boiling point of 561.5ºC at 760 mmHg , suggesting it has good thermal stability.
properties
IUPAC Name |
2,4,6-tris(4-methylphenyl)-1,3,5-triazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3/c1-16-4-10-19(11-5-16)22-25-23(20-12-6-17(2)7-13-20)27-24(26-22)21-14-8-18(3)9-15-21/h4-15H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJCTCVDRKPLHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)C)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50986441 | |
| Record name | 2,4,6-Tris(4-methylphenyl)-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50986441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6726-45-0 | |
| Record name | 2,4,6-Tris(4-methylphenyl)-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50986441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6726-45-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-chloro-7-(2-fluorophenyl)-6-(pyridin-4-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2474691.png)
![3-[3-(4-Fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]propanoic acid](/img/structure/B2474692.png)

![N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2474698.png)




![6-(2-Methoxyphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2474705.png)
![Methyl 2-[[2-(2-oxo-4-phenylquinazolin-1-yl)acetyl]amino]benzoate](/img/structure/B2474707.png)
